2-(Aminomethyl)benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of derivatives closely related to 2-(aminomethyl)benzoic acid involves multi-step chemical reactions starting from basic materials. For instance, 2-(bromomethyl) benzoic acid can be synthesized using 2-methylbenzoic acid and bromine through a free radical reaction, showcasing the foundational steps that might be adapted for synthesizing 2-(aminomethyl)benzoic acid. The yield can be influenced by the mole ratio of materials, choice of solvents, reaction time, and the amount of initiator used (Wang Ping, 2011).
Molecular Structure Analysis
The molecular structure and interaction with DNA of compounds related to 2-(aminomethyl)benzoic acid have been characterized using various spectroscopic techniques, including IR, 1H NMR, and single crystal X-ray diffraction. These studies reveal the complex geometry and potential for non-intercalative DNA binding, which may inform the structural dynamics of 2-(aminomethyl)benzoic acid itself (Nataraj Chitrapriya et al., 2011).
Chemical Reactions and Properties
Research into the synthesis of 3,5-bis(aminomethyl)benzoic acid from 3,5-dimethylbenzoic acid via bromination, azidonation, and reduction demonstrates the versatility and reactivity of the aminomethyl group attached to the benzoic acid ring. This process underscores the chemical properties that enable further functionalization of the benzoic acid core (G. Yong, 2010).
Physical Properties Analysis
The non-covalent synthesis of complexes involving benzoic acid derivatives points to the influence of molecular structure on the physical properties of these compounds. The study reveals how supramolecular architecture can vary with different substituents, impacting the physical properties of compounds related to 2-(aminomethyl)benzoic acid (S. Goswami et al., 2008).
Chemical Properties Analysis
The synthesis and characterization of novel amino acids, such as 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), highlight the chemical versatility of the aminomethyl group in benzoic acid derivatives. These studies reveal how the distinct functionalities of these compounds can be selectively protected and deprotected for use in complex chemical syntheses, demonstrating the rich chemical properties of 2-(aminomethyl)benzoic acid derivatives (R. Pascal et al., 2000).
Scientific Research Applications
Specific Application: Antifibrinolytic Therapy
- Scientific Field : Medical Science
- Summary of Application : 2-(Aminomethyl)benzoic acid, also known as p-aminomethylbenzoic acid, has been used in antifibrinolytic therapy, specifically for the treatment of subarachnoid hemorrhage .
- Results or Outcomes : The specific results or outcomes of this application are not provided in the source .
Synthesis of Novel Amides
- Scientific Field : Organic Chemistry
- Summary of Application : 2-(Aminomethyl)benzoic acid can be used in the synthesis of novel amides starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
- Methods of Application : The synthesis involves using TEA as a base and THF as a solvent .
- Results or Outcomes : 2,3-Dimethoxybenzamides were obtained in yields of 43–50%, while 3-acetoxy-2-methylbenzamides were prepared in high yields of 40–72% .
Preparation of 4-Guanidinomethylbenzoic Acid
- Scientific Field : Organic Chemistry
- Summary of Application : 2-(Aminomethyl)benzoic acid can react with 2-methyl-isothiourea sulfate to prepare 4-guanidinomethylbenzoic acid .
- Methods of Application : The specific methods of application or experimental procedures are not specified in the source .
- Results or Outcomes : The specific results or outcomes of this application are not provided in the source .
Antioxidant and Antibacterial Activities
- Scientific Field : Biochemistry
- Summary of Application : 2-(Aminomethyl)benzoic acid has been used in the synthesis of novel benzamide compounds, which have shown antioxidant and antibacterial activities .
- Methods of Application : The synthesis involves starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
- Results or Outcomes : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .
Preparation of 2-(Aminomethyl)benzoic Acid Hydrochloride
- Scientific Field : Organic Chemistry
- Summary of Application : 2-(Aminomethyl)benzoic acid can be used to prepare 2-(Aminomethyl)benzoic acid hydrochloride .
- Methods of Application : The specific methods of application or experimental procedures are not specified in the source .
- Results or Outcomes : The specific results or outcomes of this application are not provided in the source .
Safety And Hazards
properties
IUPAC Name |
2-(aminomethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTMYNWFSDZKKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00948554 | |
Record name | 2-(Aminomethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00948554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)benzoic acid | |
CAS RN |
25672-97-3 | |
Record name | 25672-97-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127011 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Aminomethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00948554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(AMINOMETHYL)BENZOIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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